

physicochemical properties of 4-Ethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylcyclohexanone**

Cat. No.: **B1329521**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Ethylcyclohexanone**

Introduction

4-Ethylcyclohexanone is a cyclic ketone that presents as a colorless to pale yellow liquid at room temperature, possessing a mild, ketonic odor.^[1] Its molecular structure consists of a six-membered cyclohexane ring substituted with an ethyl group at the fourth carbon position and a ketone functional group.^{[1][2]} This compound, also known as p-ethylcyclohexanone, is primarily a synthetic chemical and is not commonly found in nature.^[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including pharmaceutical precursors, fragrances, and polymer additives.^{[1][2]} The reactivity of **4-ethylcyclohexanone** is largely influenced by its carbonyl group, which allows it to undergo various chemical reactions like nucleophilic additions.^[2]

Physicochemical Properties

The fundamental physicochemical properties of **4-Ethylcyclohexanone** are summarized in the table below. These parameters are critical for its handling, application in synthesis, and for analytical characterization.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[1] [3] [4]
Molecular Weight	126.20 g/mol	[5]
Boiling Point	192-194 °C at 760 mmHg	[3] [4]
Melting Point	9.25 °C (estimate)	[1] [4]
Density	0.895 g/mL at 25 °C	[4]
Refractive Index	1.4500 to 1.4530 at 20 °C	[3] [6]
Flash Point	63 °C (146 °F)	[1] [3]
Vapor Pressure	0.475 mmHg at 25 °C (estimate)	[3] [4]
Solubility	Soluble in alcohol. Slightly soluble in water (1741 mg/L at 25 °C, est.).	[3] [7]
logP (o/w)	1.866 to 2.15570 (estimate)	[1] [3]

Experimental Protocols

Synthesis of 4-Substituted Cyclohexanones

A general method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding 4-substituted cyclohexanol.[\[8\]](#) An environmentally friendly approach utilizes an oxygen-containing gas as the oxidant in the presence of a catalytic system.[\[8\]](#)

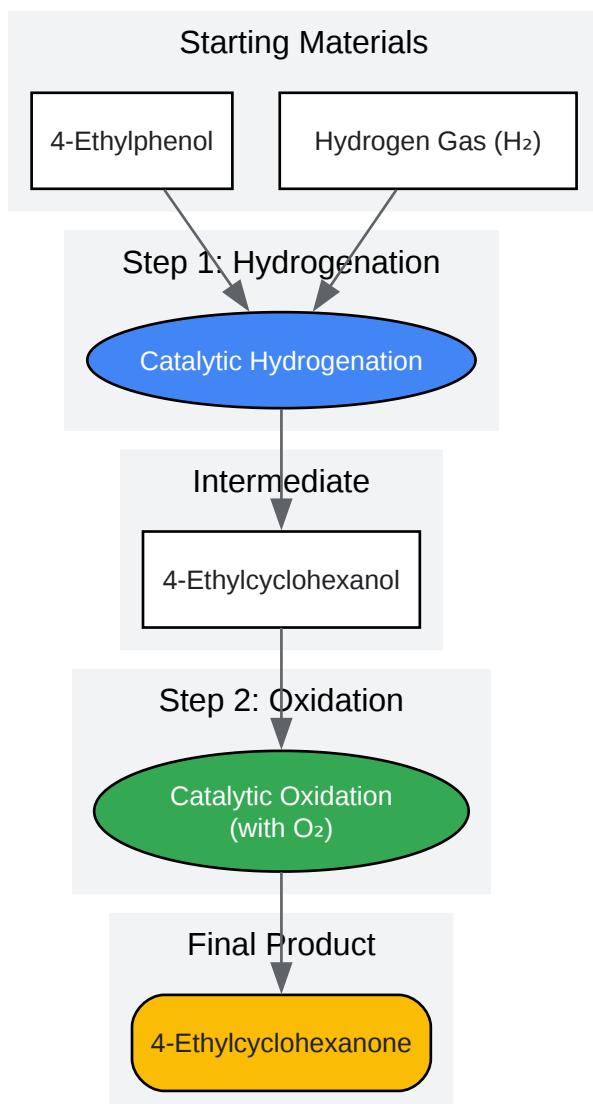
Exemplary Protocol:

- Catalytic Hydrogenation: A 4-substituted phenol is subjected to catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol.
- Oxidation: In an organic solvent, the resulting 4-substituted cyclohexanol is mixed with a catalyst system.

- An oxygen-containing gas is then introduced to the reaction mixture to facilitate the oxidation of the alcohol to the ketone.
- Workup and Purification: The reaction mixture is then processed to isolate and purify the final 4-substituted cyclohexanone product. This process is noted for its high yield and mild reaction conditions.[8]

Analytical Characterization

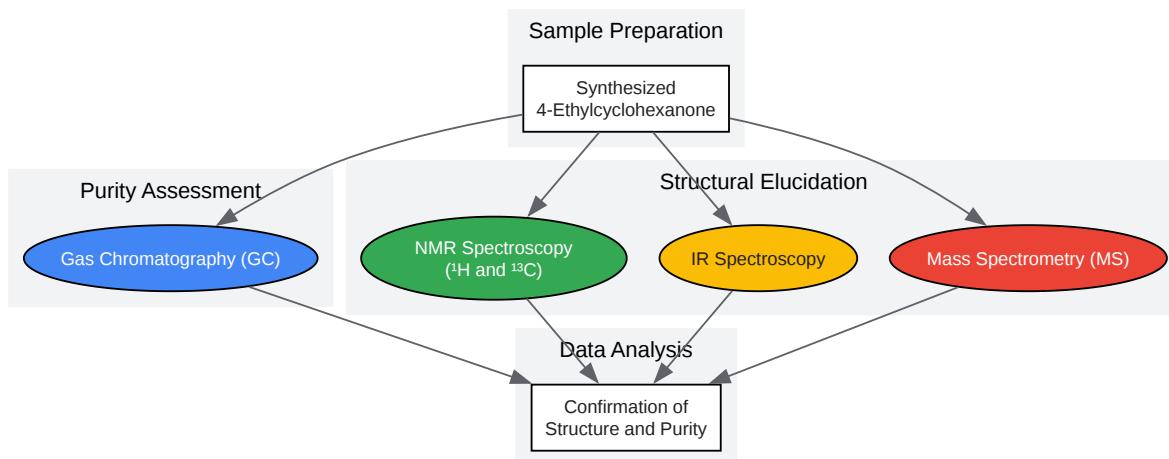
The identity and purity of **4-Ethylcyclohexanone** are typically confirmed using a suite of analytical techniques.


- Gas Chromatography (GC): GC is employed to determine the purity of **4-Ethylcyclohexanone**. A sample is vaporized and injected into a GC column (e.g., Porapak™ Q).[9] An inert carrier gas, such as helium, transports the sample through the column where separation occurs based on the compound's boiling point and affinity for the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a quantitative measure of the compound's purity.[9] The assay for commercially available **4-Ethylcyclohexanone** is often specified as $\geq 97\%$ or $\geq 98.5\%$ as determined by GC.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[10] A sample of **4-Ethylcyclohexanone** is exposed to infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of its chemical bonds. The presence of a strong absorption band around 1710 cm^{-1} is characteristic of the $\text{C}=\text{O}$ (carbonyl) stretching vibration in a cyclohexanone ring.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provide detailed information about the molecular structure.
 - ^1H NMR: This technique identifies the different types of protons and their neighboring environments. The spectrum of **4-Ethylcyclohexanone** would show characteristic signals for the ethyl group's methyl and methylene protons, as well as the protons on the cyclohexanone ring.[12]
 - ^{13}C NMR: This analysis reveals the number of unique carbon atoms in the molecule. The spectrum for **4-Ethylcyclohexanone** would display distinct peaks for the carbonyl carbon,

the carbons of the ethyl group, and the four different carbons of the cyclohexanone ring.[1]

- Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.[10] When **4-Ethylcyclohexanone** is bombarded with high-energy electrons, it forms a molecular ion whose mass-to-charge ratio corresponds to the molecular weight (126.20 g/mol).[13] The molecule also fragments in a predictable manner, providing further structural confirmation. [13]

Visualizations


Logical Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-Ethylcyclohexanone**.

Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of **4-Ethylcyclohexanone**.

Safety and Handling

4-Ethylcyclohexanone is classified as a combustible liquid.[14] It is recommended to keep it away from heat, sparks, open flames, and hot surfaces.[14] For safe handling, personal protective equipment such as safety glasses, protective gloves, and a suitable respirator should be used.[15] Proper ventilation is essential to avoid inhalation of vapors.[15][16] In case of skin contact, the affected area should be washed thoroughly with water.[15] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[4][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS 5441-51-0: 4-Ethylcyclohexanone | CymitQuimica [cymitquimica.com]
- 3. 4-ethyl cyclohexanone, 5441-51-0 [thegoodsentscompany.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. 4-Ethylcyclohexanone, 99% 100 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]
- 7. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 9. shimadzu.com [shimadzu.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 12. 4-Ethylcyclohexanone(5441-51-0) 1H NMR [m.chemicalbook.com]
- 13. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. louisville.edu [louisville.edu]
- To cite this document: BenchChem. [physicochemical properties of 4-Ethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329521#physicochemical-properties-of-4-ethylcyclohexanone\]](https://www.benchchem.com/product/b1329521#physicochemical-properties-of-4-ethylcyclohexanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com